molecular formula C11H15ClO4 B14653201 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate CAS No. 53001-64-2

2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate

Cat. No.: B14653201
CAS No.: 53001-64-2
M. Wt: 246.69 g/mol
InChI Key: AIKAJLYOJXWMLZ-UHFFFAOYSA-N
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Description

2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is an organic compound that features a cyclohexene ring with a carboxylate group and a chloroacetyl group attached to an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate typically involves the esterification of cyclohex-3-ene-1-carboxylic acid with 2-chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cyclohex-3-ene-1-carboxylic acid+2-chloroacetyl chloride2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate\text{Cyclohex-3-ene-1-carboxylic acid} + \text{2-chloroacetyl chloride} \rightarrow \text{this compound} Cyclohex-3-ene-1-carboxylic acid+2-chloroacetyl chloride→2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclohex-3-ene-1-carboxylic acid and 2-chloroacetic acid.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Hydrolysis: Cyclohex-3-ene-1-carboxylic acid and 2-chloroacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate depends on its reactivity and the specific context in which it is used. For example, in biochemical applications, the compound may act as an acylating agent, modifying proteins or other biomolecules by transferring its acyl group. The molecular targets and pathways involved would vary based on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-ene-1-carboxylic acid: The parent compound without the chloroacetyl group.

    2-Chloroacetic acid: The acylating agent used in the synthesis.

    Ethyl cyclohex-3-ene-1-carboxylate: A similar ester without the chloroacetyl group.

Uniqueness

2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate is unique due to the presence of both the cyclohexene ring and the chloroacetyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes the compound valuable in various research and industrial contexts.

Properties

CAS No.

53001-64-2

Molecular Formula

C11H15ClO4

Molecular Weight

246.69 g/mol

IUPAC Name

2-(2-chloroacetyl)oxyethyl cyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C11H15ClO4/c12-8-10(13)15-6-7-16-11(14)9-4-2-1-3-5-9/h1-2,9H,3-8H2

InChI Key

AIKAJLYOJXWMLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)OCCOC(=O)CCl

Origin of Product

United States

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